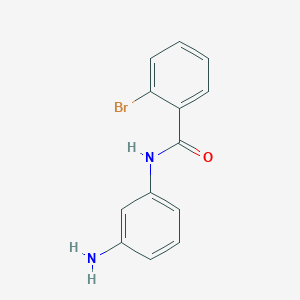

n-(3-Aminophenyl)-2-bromobenzamide

説明

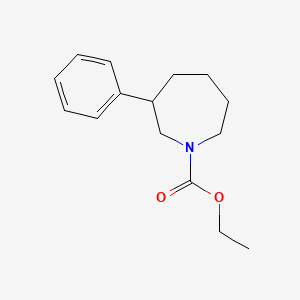

“N-(3-Aminophenyl)-2-bromobenzamide” is a chemical compound. It is an amide compound with an amino group attached to the phenyl ring . It is related to other compounds such as “N-(3-Aminophenyl)propanamide” and “N-(3-Aminophenyl)acetamide” which have been studied for their properties and uses .

Synthesis Analysis

The synthesis of “N-(3-Aminophenyl)-2-bromobenzamide” and its derivatives has been investigated in various studies . One method involves the reduction of m-nitroacetanilide . Another method involves the conversion of m-chloroacetanilide into m-aminoacetanilide . The synthesis can be generalized to other protonated amide compounds with electron-donating groups at the meta position .Molecular Structure Analysis

The molecular structure of “N-(3-Aminophenyl)-2-bromobenzamide” is related to its properties and reactivity . The presence of the amino group on the phenyl ring and the amide group contributes to its unique properties .Chemical Reactions Analysis

The chemical reactions of “N-(3-Aminophenyl)-2-bromobenzamide” and its derivatives have been studied . An interesting nitrogen-oxygen (N–O) exchange rearrangement has been observed in the gas-phase chemistry of protonated N-(3-aminophenyl)benzamide . This rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .科学的研究の応用

1. Crystal Structure Analysis

The study of the crystal structure of related compounds, such as N-(p-Methoxy phenyl-3-propyl)-p-bromobenzamide, reveals insights into their crystalline forms. These compounds have been analyzed using X-ray crystallography, showing different polymorphs and molecular conformations. Such studies are crucial for understanding the physical and chemical properties of these compounds (Yasuoka, Kasai, & Kakudo, 1969).

2. Chemical Synthesis and Modifications

Research in the synthesis and modification of haloarenes, which include N-(3-Aminophenyl)-2-bromobenzamide analogs, is significant for developing new chemical reactions. For example, copper-catalyzed direct amination of ortho-functionalized haloarenes has been developed, leading to the synthesis of functionalized aromatic amines (Zhao, Fu, & Qiao, 2010).

3. Potential Antiviral Activity

N-Phenylbenzamide derivatives, which include structures similar to N-(3-Aminophenyl)-2-bromobenzamide, have been synthesized and evaluated for antiviral activities. Certain derivatives have shown effectiveness against enterovirus strains, suggesting potential therapeutic applications (Ji et al., 2013).

4. Antioxidant Properties

The electrochemical oxidation of amino-substituted benzamide derivatives, closely related to N-(3-Aminophenyl)-2-bromobenzamide, has been studied. These derivatives exhibit powerful antioxidant capabilities by scavenging free radicals, which is important for pharmaceutical and biomedical applications (Jovanović et al., 2020).

5. Molecular Interaction Studies

Investigations into the molecular interactions of similar benzamide derivatives have been conducted. For example, studies on the molecular structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and related compounds help in understanding their intermolecular interactions, which are essential for designing more effective pharmaceuticals (Suchetan et al., 2016).

6. Anticonvulsant Potential

Studies on retrobenzamides, including N-(aminophenyl) benzamides, have been conducted to evaluate their anticonvulsant and neurotoxic properties. These compounds offer insights into the development of new treatments for epilepsy and related disorders (Bourhim et al., 1997).

特性

IUPAC Name |

N-(3-aminophenyl)-2-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWWHWTYWCJNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968873 | |

| Record name | N-(3-Aminophenyl)-2-bromobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(3-Aminophenyl)-2-bromobenzamide | |

CAS RN |

5403-46-3 | |

| Record name | N-(3-Aminophenyl)-2-bromobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)